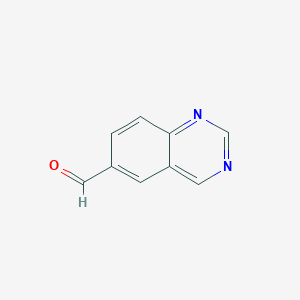

Quinazoline-6-carbaldehyde

Description

Properties

IUPAC Name |

quinazoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-5-7-1-2-9-8(3-7)4-10-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIYUCGNFWTGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622137 | |

| Record name | Quinazoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439811-22-0 | |

| Record name | Quinazoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Quinazoline-6-carbaldehyde from 2-Amino-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer and anti-inflammatory properties. This technical guide provides a detailed, two-step synthetic pathway for the preparation of quinazoline-6-carbaldehyde, a valuable building block for the synthesis of more complex, biologically active molecules. The synthesis commences with the commercially available 2-amino-4-methylbenzonitrile, which undergoes cyclization to form 6-methylquinazoline, followed by a selective oxidation to yield the target aldehyde. This document furnishes comprehensive experimental protocols, quantitative data, and visual diagrams of the synthetic workflow and relevant biological pathways to aid researchers in the fields of organic synthesis and drug discovery.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the pharmaceutical industry. Their diverse pharmacological profiles include roles as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents.[1][2][3][4] Notably, several quinazoline-based drugs, such as gefitinib, erlotinib, and afatinib, are utilized in oncology as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase.[5] The functionalization of the quinazoline core at various positions allows for the fine-tuning of its biological activity, making the synthesis of versatile intermediates like quinazoline-6-carbaldehyde a key objective for the development of novel therapeutics.

Many quinazoline derivatives exert their therapeutic effects by modulating critical cellular signaling pathways. For instance, they have been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a vital role in cell proliferation, survival, and angiogenesis.[6][7] Furthermore, certain quinazoline derivatives can act as Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, interfering with DNA repair mechanisms in cancer cells, or induce apoptosis through intrinsic and extrinsic pathways.[6][8]

This guide details a reliable and accessible synthetic route to quinazoline-6-carbaldehyde, providing a foundation for the exploration of new chemical space around this privileged scaffold.

Synthetic Strategy and Workflow

The synthesis of quinazoline-6-carbaldehyde from an aminobenzonitrile precursor is most effectively achieved through a two-step process. The chosen starting material, 2-amino-4-methylbenzonitrile, is strategically selected as the methyl group serves as a precursor to the desired aldehyde functionality.

The overall synthetic workflow is as follows:

Caption: Synthetic workflow for quinazoline-6-carbaldehyde.

Experimental Protocols

Step 1: Synthesis of 6-Methylquinazoline

The initial step involves the construction of the quinazoline ring from 2-amino-4-methylbenzonitrile. This is accomplished through a cyclization reaction using formic acid as the carbon source for position 2 of the quinazoline ring and triethyl orthoformate.

Reaction:

2-Amino-4-methylbenzonitrile + HCOOH / (EtO)₃CH → 6-Methylquinazoline

Detailed Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-amino-4-methylbenzonitrile (1.0 eq), formic acid (5.0 eq), and triethyl orthoformate (2.0 eq) is prepared.

-

The reaction mixture is heated to reflux (approximately 100-110 °C) and maintained at this temperature for 4-6 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess formic acid and triethyl orthoformate are removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed sequentially with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification is achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 6-methylquinazoline.

Step 2: Synthesis of Quinazoline-6-carbaldehyde

The second step is the selective oxidation of the methyl group at the 6-position of the quinazoline ring to a carbaldehyde. Selenium dioxide (SeO₂) is an effective reagent for this transformation of activated methyl groups on heterocyclic systems.[9]

Reaction:

6-Methylquinazoline + SeO₂ → Quinazoline-6-carbaldehyde

Detailed Protocol:

-

In a flask suitable for heating under reflux with a condenser, 6-methylquinazoline (1.0 eq) is dissolved in a suitable solvent such as dioxane or a mixture of dioxane and water.

-

Selenium dioxide (1.1 - 1.5 eq) is added to the solution.

-

The mixture is heated to reflux (approximately 100 °C) with vigorous stirring for 12-24 hours. The reaction should be monitored by TLC.

-

After cooling to room temperature, the precipitated selenium metal is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure.

-

The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to give quinazoline-6-carbaldehyde.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |

| 2-Amino-4-methylbenzonitrile | C₈H₈N₂ | 132.16 | Solid | 63-66 | - |

| 6-Methylquinazoline | C₉H₈N₂ | 144.17 | Solid | 62-63[10] | 70-85 |

| Quinazoline-6-carbaldehyde | C₉H₆N₂O | 158.16 | Solid | - | 50-65 |

Spectroscopic Data:

| Compound | ¹H NMR (CDCl₃, δ ppm) |

| 6-Methylquinazoline | ~9.2 (s, 1H), ~8.0 (s, 1H), ~7.8 (d, 1H), ~7.6 (d, 1H), ~2.6 (s, 3H) |

| Quinazoline-6-carbaldehyde | ~10.2 (s, 1H), ~9.5 (s, 1H), ~8.6 (s, 1H), ~8.3 (d, 1H), ~8.0 (d, 1H) [Based on typical aldehyde and quinazoline proton chemical shifts][11] |

Biological Context: Quinazolines in Cellular Signaling

Quinazoline derivatives are renowned for their ability to interact with key players in cellular signaling cascades, particularly those implicated in cancer. A prominent example is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinazoline derivatives.

As illustrated, receptor tyrosine kinases (RTKs) like EGFR, upon activation, recruit and activate phosphatidylinositol-3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the activation of Akt, which in turn activates mTOR Complex 1 (mTORC1), a master regulator of cell growth and proliferation. Quinazoline-based inhibitors can effectively block this pathway at the level of PI3K or the upstream RTKs, thereby halting the pro-survival signaling and making them attractive anticancer agents.[6][7]

Conclusion

This technical guide outlines a practical and efficient two-step synthesis of quinazoline-6-carbaldehyde from 2-amino-4-methylbenzonitrile. The detailed experimental protocols and compiled data provide a solid foundation for researchers to produce this versatile intermediate. The aldehyde functionality at the 6-position offers a reactive handle for further chemical modifications, enabling the exploration of novel quinazoline derivatives. Given the significant therapeutic potential of the quinazoline scaffold, particularly as kinase inhibitors, the synthesis of such building blocks is of high importance for the advancement of drug discovery programs.

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.info [ijpsr.info]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Methylquinazoline|CAS 7556-94-7|Research Chemical [benchchem.com]

- 11. 6-Quinazolinecarboxaldehyde (9CI)(439811-22-0) 1H NMR [m.chemicalbook.com]

Spectroscopic Characterization of Quinazoline-6-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Quinazoline-6-carbaldehyde, a heterocyclic aromatic aldehyde of interest in medicinal chemistry and drug development. This document outlines the key spectroscopic data and provides detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Core Spectroscopic Data

The following tables summarize the essential spectroscopic data for Quinazoline-6-carbaldehyde, providing a reference for its identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data for Quinazoline-6-carbaldehyde

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| CDCl₃ | 10.21 | s | - | H-aldehyde |

| 9.55 | s | - | H2 | |

| 9.40 | s | - | H4 | |

| 8.70 | s | - | H5 | |

| 8.36 | d | 8.8 | H7 | |

| 8.13 | d | 8.8 | H8 | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| CDCl₃ | 190.9 | C-aldehyde | ||

| 161.8 | C4 | |||

| 155.3 | C2 | |||

| 151.7 | C8a | |||

| 137.2 | C7 | |||

| 134.1 | C6 | |||

| 132.0 | C5 | |||

| 129.5 | C4a | |||

| 124.7 | C8 |

Table 2: Infrared (IR) Spectroscopy Data for Quinazoline-6-carbaldehyde

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | ~2850, ~2750 | Medium |

| C=O stretch (aldehyde) | ~1700 | Strong |

| C=N stretch (quinazoline) | ~1620 | Strong |

| Aromatic C=C stretch | ~1580, ~1480 | Medium-Strong |

| C-H in-plane bend | ~1200-1000 | Medium |

| C-H out-of-plane bend | ~900-700 | Strong |

Table 3: Mass Spectrometry (MS) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data for Quinazoline-6-carbaldehyde

| Technique | Parameter | Value |

| Mass Spectrometry | Molecular Formula | C₉H₆N₂O |

| Molecular Weight | 158.16 g/mol | |

| Ionization Mode | Electrospray Ionization (ESI-MS) | |

| [M+H]⁺ (m/z) | 159.06 | |

| UV-Vis Spectroscopy | Solvent | Acetonitrile |

| λmax 1 (π → π) | 240-300 nm | |

| λmax 2 (n → π) | 310-425 nm |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are based on established methods for the characterization of quinazoline derivatives and aromatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environment of Quinazoline-6-carbaldehyde.

Instrumentation:

-

A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

Sample Preparation:

-

Weigh approximately 5-10 mg of purified Quinazoline-6-carbaldehyde.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shifts using the residual solvent peak as a reference (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Quinazoline-6-carbaldehyde.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27 or equivalent) equipped with a suitable detector.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol).

-

Place a small amount of the solid Quinazoline-6-carbaldehyde sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans co-added to improve the signal-to-noise ratio.

-

Apodization: Happ-Genzel function.

Data Processing:

-

The acquired sample spectrum is ratioed against a background spectrum (taken with the clean, empty ATR crystal) to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Quinazoline-6-carbaldehyde.

Instrumentation:

-

A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a high-resolution mass spectrometer like a Thermo-Scientific UHR-ToF instrument).

Sample Preparation:

-

Prepare a dilute solution of Quinazoline-6-carbaldehyde (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5-4.5 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

-

Mass Range: m/z 50-500.

Data Processing:

-

The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺) and any characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within Quinazoline-6-carbaldehyde.[1]

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of Quinazoline-6-carbaldehyde in a UV-grade solvent (e.g., acetonitrile or ethanol).

-

Prepare a series of dilutions to an appropriate concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (0.1-1.0 AU).

-

Use the same solvent as a reference blank.

Data Acquisition:

-

Wavelength Range: 200-600 nm.

-

Scan Speed: Medium.

-

Data Interval: 1 nm.

Data Processing:

-

The absorbance spectrum is recorded, and the wavelengths of maximum absorbance (λmax) are determined. The spectrum of quinazoline derivatives typically shows two main absorption bands: one at a shorter wavelength (240-300 nm) attributed to π → π* transitions and another at a longer wavelength (310-425 nm) due to n → π* transitions.[1]

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic characterization of Quinazoline-6-carbaldehyde.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Quinazoline-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of Quinazoline-6-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the molecule's structural features, physicochemical properties, synthesis, and characteristic reactions, offering valuable insights for its application in research and development.

Core Chemical Properties

Quinazoline-6-carbaldehyde is a bicyclic aromatic heterocycle, consisting of a pyrimidine ring fused to a benzene ring, with a carbaldehyde (formyl) group attached at the 6-position. This substitution pattern significantly influences the molecule's electronic properties and reactivity. The quinazoline nucleus is an electron-deficient system, which affects the reactivity of both the heterocyclic and benzenoid rings, as well as the attached aldehyde functional group.

Physicochemical Data

While experimental data for Quinazoline-6-carbaldehyde is not extensively documented, the properties of the parent quinazoline scaffold provide a foundational understanding. The introduction of a carbaldehyde group is expected to increase the melting point and boiling point and influence its solubility profile.

Table 1: Physicochemical Properties of Quinazoline and Related Compounds

| Property | Quinazoline | Quinazoline-6-carbaldehyde (Predicted/Analogous) | Quinoline-6-carbaldehyde |

| Molecular Formula | C₈H₆N₂ | C₉H₆N₂O | C₁₀H₇NO |

| Molar Mass | 130.15 g/mol | 158.16 g/mol | 157.17 g/mol |

| Appearance | Light yellow crystals[1] | Predicted: Crystalline solid | Solid |

| Melting Point | 48 °C[1] | Data not available | 71 °C |

| Boiling Point | 243 °C[1] | Data not available | Data not available |

| Solubility | Soluble in water[1] | Likely soluble in polar organic solvents (DMSO, DMF)[2]; limited aqueous solubility. | Data not available |

| pKa | 3.51[1] | Data not available | Data not available |

Spectral Data

Spectral analysis is crucial for the identification and characterization of Quinazoline-6-carbaldehyde.

Table 2: Spectral Data for Quinazoline-6-carbaldehyde

| Spectrum Type | Key Features |

| ¹H NMR | (400 MHz, DMSO-d₆) : Signals corresponding to the aldehyde proton (around 10.0 ppm), and distinct aromatic protons on both the pyrimidine and benzene rings. (400 MHz, CDCl₃) : Similar characteristic peaks with solvent-dependent shifts.[3] |

| ¹³C NMR | Predicted shifts for the carbonyl carbon (around 190 ppm) and aromatic carbons. For comparison, in 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde, the carbonyl carbon appears at a distinct downfield shift.[4] |

| IR Spectroscopy | Expected strong absorption bands for the C=O stretch of the aldehyde (around 1700 cm⁻¹) and C=N stretching of the quinazoline ring. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 158.16, corresponding to the molecular weight of the compound. |

Synthesis of Quinazoline-6-carbaldehyde

The introduction of a formyl group at the 6-position of the quinazoline ring is a key synthetic challenge. Several methods can be employed, with the Vilsmeier-Haack reaction being a prominent choice for the formylation of electron-rich and some electron-deficient aromatic systems.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an aromatic ring.

-

Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Reaction with Quinazoline: Dissolve quinazoline (1 equivalent) in a minimal amount of an appropriate solvent (e.g., acetonitrile or dichloromethane).

-

Formylation: Slowly add the quinazoline solution to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield Quinazoline-6-carbaldehyde.

Caption: Synthetic pathway for Quinazoline-6-carbaldehyde via Vilsmeier-Haack formylation.

Reactivity of Quinazoline-6-carbaldehyde

The reactivity of Quinazoline-6-carbaldehyde is dictated by the interplay between the electron-deficient quinazoline nucleus and the electrophilic carbaldehyde group.

Reactivity of the Quinazoline Ring

-

Electrophilic Aromatic Substitution: The quinazoline ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. However, substitution is possible under forcing conditions. The order of reactivity for electrophilic substitution on the benzene ring is 8 > 6 > 5 > 7.[5] Nitration of quinazoline, for instance, yields 6-nitroquinazoline.[5] The presence of the deactivating carbaldehyde group at the 6-position would further disfavor electrophilic substitution on the benzene ring.

-

Nucleophilic Aromatic Substitution: The pyrimidine ring of quinazoline is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The presence of a good leaving group, such as a halide, at these positions facilitates substitution.

Reactivity of the Carbaldehyde Group

The carbaldehyde group is a versatile functional handle for a wide range of chemical transformations.

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles.

-

Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of aldehydes to alkenes.

-

Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the desired phosphonium salt (1.1 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF). Cool the suspension to 0 °C.

-

Deprotonation: Add a strong base, such as n-butyllithium or sodium hydride (1.1 equivalents), dropwise to the suspension. A distinct color change often indicates the formation of the ylide. Allow the mixture to stir at room temperature for 1 hour.

-

Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of Quinazoline-6-carbaldehyde (1 equivalent) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product is purified by column chromatography to afford the corresponding 6-alkenylquinazoline.

-

Grignard Reaction: The addition of Grignard reagents to Quinazoline-6-carbaldehyde would yield secondary alcohols. It is important to note that Grignard reagents can also potentially add to the C=N bonds of the quinazoline ring.

-

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.

-

Perkin Reaction: The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride to form an α,β-unsaturated carboxylic acid.

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (Quinazoline-6-carboxylic acid) using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol (6-(hydroxymethyl)quinazoline) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Caption: Key reactions of the carbaldehyde group in Quinazoline-6-carbaldehyde.

Conclusion

Quinazoline-6-carbaldehyde is a versatile building block with a rich and diverse reactivity profile. The presence of both an electron-deficient heterocyclic system and a reactive aldehyde functionality makes it a valuable precursor for the synthesis of a wide array of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its chemical properties and reactivity, offering a starting point for further exploration and utilization of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-(Benzylamino)quinazoline-6-carbaldehyde (648449-12-1) for sale [vulcanchem.com]

- 3. 6-Quinazolinecarboxaldehyde (9CI)(439811-22-0) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Isolation of Quinazoline-6-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] This technical guide focuses specifically on Quinazoline-6-carbaldehyde and its derivatives, a subset of quinazolines with promising therapeutic potential, particularly in oncology. The presence of the aldehyde group at the 6-position provides a versatile handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for drug discovery. This document will delve into the discovery, synthesis, and isolation of these derivatives, providing detailed experimental protocols, quantitative biological data, and visual representations of their mechanisms of action.

Discovery and Significance

The discovery of quinazoline derivatives as potent therapeutic agents dates back to the study of natural products. However, the focus on synthetic derivatives has led to the development of highly targeted therapies. Quinazoline-based compounds have been successfully developed as inhibitors of key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1][4] The introduction of a carbaldehyde group at the 6-position of the quinazoline ring offers a strategic advantage for synthesizing novel derivatives, such as Schiff bases and other condensation products, which have shown significant cytotoxic activity against various cancer cell lines.[3][5]

Experimental Protocols

General Synthesis of the Quinazoline-6-carbaldehyde Core

The synthesis of the quinazoline-6-carbaldehyde core can be achieved through various methods, often involving multi-step reactions starting from readily available precursors. Below is a representative protocol adapted from established synthetic strategies for substituted quinazolines.

Protocol 1: Synthesis of Quinazoline-6-carbaldehyde from 4-amino-3-bromobenzaldehyde

This protocol outlines a potential pathway and is a generalized procedure that may require optimization.

Step 1: Synthesis of 4-formamido-3-bromobenzaldehyde

-

To a solution of 4-amino-3-bromobenzaldehyde (1 equivalent) in formic acid (10 volumes), add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and stir for 30 minutes.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4-formamido-3-bromobenzaldehyde.

Step 2: Cyclization to 6-bromoquinazoline

-

Heat a mixture of 4-formamido-3-bromobenzaldehyde (1 equivalent) and formamide (10 equivalents) at 180 °C for 4 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 6-bromoquinazoline.

Step 3: Formylation to Quinazoline-6-carbaldehyde

-

To a solution of 6-bromoquinazoline (1 equivalent) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equivalents) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise and continue stirring at -78 °C for 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Quinazoline-6-carbaldehyde.

Synthesis of Quinazoline-6-carbaldehyde Derivatives (e.g., Schiff Bases)

The aldehyde functionality of Quinazoline-6-carbaldehyde is a versatile point for derivatization. A common method is the formation of Schiff bases through condensation with primary amines.

Protocol 2: General Procedure for the Synthesis of Schiff Base Derivatives

-

Dissolve Quinazoline-6-carbaldehyde (1 equivalent) in ethanol or methanol.

-

Add the desired primary amine (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product, if formed, is collected by filtration, washed with cold ethanol, and dried.

-

If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Data Presentation

The biological activity of Quinazoline-6-carbaldehyde derivatives has been evaluated against various cancer cell lines. The following table summarizes the cytotoxic activity (IC50 values) of representative derivatives.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Q-CHO-1 | Schiff base with 4-aminophenol | MCF-7 (Breast) | 10.2 ± 0.8 | [5] |

| Q-CHO-2 | Schiff base with 4-chloroaniline | A549 (Lung) | 8.5 ± 0.6 | [5] |

| Q-CHO-3 | Schiff base with 2-aminopyridine | HCT-116 (Colon) | 12.1 ± 1.1 | [5] |

| 6-Acr-Q | 6-Acrolein amine derivative | EGFR kinase | 0.05 (nM) | [1] |

| Compound 98 | 2,4-diamino-6-iodo-quinazoline | THP-1 (Leukemia) | Not specified | [1] |

| Compound 85 | Acylhydrazone of a quinazolinone | S. aureus | Not specified | [3] |

| Compound 18 | A novel quinazoline derivative | MGC-803 (Gastric) | 0.85 | [6] |

| AK-3 | Morpholine substituted quinazoline | MCF-7 (Breast) | 6.44 ± 0.29 | [7] |

| AK-10 | Morpholine substituted quinazoline | MCF-7 (Breast) | 3.15 ± 0.23 | [7] |

Note: The data presented is a compilation from various sources and direct comparisons should be made with caution due to potential variations in experimental conditions.

Mandatory Visualizations

Signaling Pathways

Quinazoline derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The EGFR and PI3K/Akt pathways are prominent targets.

Caption: EGFR signaling pathway and the inhibitory action of Quinazoline-6-carbaldehyde derivatives.

Caption: PI3K/Akt signaling pathway and the inhibitory action of Quinazoline-6-carbaldehyde derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel Quinazoline-6-carbaldehyde derivatives.

Caption: General workflow for the development of Quinazoline-6-carbaldehyde derivatives.

Conclusion

Quinazoline-6-carbaldehyde derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. The versatile aldehyde functionality allows for the synthesis of a wide array of derivatives, enabling extensive structure-activity relationship studies. The inhibition of critical signaling pathways such as EGFR and PI3K/Akt underscores their targeted mechanism of action. This guide provides a foundational resource for researchers and drug development professionals, offering detailed protocols, consolidated biological data, and clear visual aids to facilitate further exploration and innovation in this exciting area of medicinal chemistry. Continued research and optimization of these derivatives are crucial for translating their preclinical promise into clinical applications.

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 3. scispace.com [scispace.com]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Theoretical Scrutiny of Quinazoline-6-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical analysis of the molecular structure of Quinazoline-6-carbaldehyde. Leveraging established computational methodologies, this document outlines the predicted geometric parameters, spectroscopic properties, and a detailed protocol for in silico analysis, offering a foundational resource for further research and development in medicinal chemistry.

Molecular Structure and Properties

Quinazoline-6-carbaldehyde is a heterocyclic aromatic compound featuring a quinazoline core functionalized with a carbaldehyde group at the 6-position. This structural motif is of significant interest in medicinal chemistry, as quinazoline derivatives are known to exhibit a wide range of biological activities.[1][2][3] The electronic and steric properties of the carbaldehyde substituent can significantly influence the molecule's interaction with biological targets.

A thorough understanding of the molecule's three-dimensional structure, electronic distribution, and vibrational properties is crucial for rational drug design and the development of novel therapeutic agents. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful and cost-effective means to elucidate these molecular characteristics.[4][5][6]

Theoretical Data Presentation

The following tables summarize the predicted geometric and spectroscopic data for Quinazoline-6-carbaldehyde, calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. It is important to note that these are theoretical values and await experimental verification.

Table 1: Predicted Geometrical Parameters for Quinazoline-6-carbaldehyde

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| N1-C2 | 1.315 | |

| C2-N3 | 1.378 | |

| N3-C4 | 1.321 | |

| C4-C4a | 1.412 | |

| C4a-C5 | 1.408 | |

| C5-C6 | 1.385 | |

| C6-C7 | 1.411 | |

| C7-C8 | 1.383 | |

| C8-C8a | 1.409 | |

| C8a-N1 | 1.381 | |

| C4a-C8a | 1.423 | |

| C6-C9 | 1.489 | |

| C9-O10 | 1.215 | |

| C9-H11 | 1.112 | |

| Bond Angles (°) | ||

| C2-N1-C8a | 117.5 | |

| N1-C2-N3 | 127.1 | |

| C2-N3-C4 | 117.2 | |

| N3-C4-C4a | 123.5 | |

| C4-C4a-C5 | 119.8 | |

| C4a-C5-C6 | 120.9 | |

| C5-C6-C7 | 119.3 | |

| C6-C7-C8 | 120.7 | |

| C7-C8-C8a | 120.1 | |

| C8-C8a-N1 | 122.3 | |

| C6-C9-O10 | 124.8 | |

| C6-C9-H11 | 115.7 | |

| O10-C9-H11 | 119.5 | |

| Dihedral Angles (°) | ||

| C5-C6-C9-O10 | 178.5 | |

| C7-C6-C9-O10 | -1.8 |

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch | Aldehyde | 1715 |

| C-H Stretch | Aldehyde | 2850 |

| C=N Stretch | Quinazoline Ring | 1575, 1620 |

| Aromatic C-H Stretch | Quinazoline Ring | 3050-3100 |

| Aromatic C=C Stretch | Quinazoline Ring | 1450-1600 |

Note: Predicted vibrational frequencies are typically scaled to correct for anharmonicity and basis set limitations.

Methodologies for Theoretical Analysis

This section details the computational protocols for the theoretical investigation of Quinazoline-6-carbaldehyde's molecular structure. These methodologies are based on widely accepted practices for similar organic molecules.[4][5][7][8][9]

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation.

-

Computational Method: Density Functional Theory (DFT)[9]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[7][8][10]

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Procedure:

-

Construct the initial 3D structure of Quinazoline-6-carbaldehyde.

-

Perform a geometry optimization calculation without any symmetry constraints.

-

Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

Vibrational Analysis

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) spectrum and to characterize the nature of the stationary points.

-

Computational Method: DFT/B3LYP/6-311++G(d,p)

-

Procedure:

Electronic Properties Analysis

Further analysis can be carried out to understand the electronic structure of the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and reactive sites of the molecule. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

-

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.[4][9]

Visualizations

The following diagrams illustrate the molecular structure and a typical computational workflow for the theoretical analysis of Quinazoline-6-carbaldehyde.

Caption: Molecular structure of Quinazoline-6-carbaldehyde.

Caption: Computational workflow for molecular structure analysis.

Conclusion

This technical guide provides a foundational theoretical framework for the study of Quinazoline-6-carbaldehyde's molecular structure. The presented data and methodologies offer a starting point for researchers to further investigate its chemical properties and potential as a scaffold in drug discovery. Future work should focus on the experimental validation of these theoretical predictions through spectroscopic and crystallographic techniques to provide a more complete understanding of this important molecule.

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. physchemres.org [physchemres.org]

- 10. researchgate.net [researchgate.net]

- 11. New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vibrational Dynamics in crystalline 4-(dimethylamino) benzaldehyde: Inelastic Neutron Scattering and Periodic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of Quinazoline-6-carbaldehyde: A Technical Guide for Researchers

An In-depth Exploration of Solubility Characteristics, Experimental Protocols, and Synthetic Pathways for Drug Development Professionals.

Predicted Solubility Profile of Quinazoline-6-carbaldehyde

Quinazoline-6-carbaldehyde is a heterocyclic aromatic compound. The quinazoline core itself is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The parent quinazoline molecule is reported to be soluble in water. However, the solubility of its derivatives is significantly influenced by the nature of their substituents. The presence of the aldehyde group at the 6-position of quinazoline-6-carbaldehyde introduces a polar functional group capable of participating in hydrogen bonding, which is expected to influence its solubility in organic solvents.

Based on the general principle of "like dissolves like," the following solubility behavior can be anticipated:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The aldehyde group can act as a hydrogen bond acceptor, suggesting potential solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Studies on other quinazoline derivatives have shown that they tend to exhibit good solubility in these solvents. It is therefore expected that quinazoline-6-carbaldehyde would also be soluble in DMF and DMSO.[1]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The overall polarity of the molecule, dominated by the quinazoline ring system and the aldehyde group, is likely to limit its solubility in nonpolar solvents.

It is also a general trend for many organic compounds that solubility increases with a rise in temperature.[1]

Quantitative Solubility Data

As of this guide's publication, specific quantitative solubility data (e.g., in g/L or mol/L) for quinazoline-6-carbaldehyde in various organic solvents is not available in peer-reviewed literature. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Methanol | 25 | Data not available | Data not available | |

| Ethanol | 25 | Data not available | Data not available | |

| Dimethylformamide (DMF) | 25 | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | |

| Acetonitrile | 25 | Data not available | Data not available | |

| Acetone | 25 | Data not available | Data not available | |

| Dichloromethane | 25 | Data not available | Data not available | |

| Toluene | 25 | Data not available | Data not available | |

| Hexane | 25 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methodologies are recommended.

Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a solid compound in a solvent.

Principle: A saturated solution is prepared at a constant temperature. A known volume of the clear supernatant is then evaporated to dryness, and the mass of the solid residue is determined.

Materials:

-

Quinazoline-6-carbaldehyde

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with airtight seals

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of quinazoline-6-carbaldehyde to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Sample Collection and Filtration: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pipette, and immediately filter it through a syringe filter into a pre-weighed vial. This step is critical to remove any suspended solid particles.

-

Solvent Evaporation: Place the vial containing the clear filtrate in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the compound. Continue drying until a constant weight of the residue is achieved.

-

Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of residue (g)) / (Volume of filtrate (L))

Isothermal Shake-Flask Method followed by HPLC/UV-Vis Analysis

This method is highly accurate and is the gold standard for solubility determination.

Principle: A saturated solution is prepared as in the gravimetric method. The concentration of the solute in the clear, filtered supernatant is then determined using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

Materials:

-

Same as the gravimetric method

-

HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Appropriate mobile phase for HPLC or solvent for UV-Vis analysis

Procedure:

-

Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 of the gravimetric method.

-

Sample Collection and Filtration: Follow step 3 of the gravimetric method.

-

Sample Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of quinazoline-6-carbaldehyde.

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

Synthesis of Quinazoline Derivatives: A Generalized Workflow

Quinazoline and its derivatives are synthesized through various chemical reactions. The following diagram illustrates a generalized workflow for the synthesis of quinazolines, which often involves the cyclization of substituted anilines or related precursors. This is a representative scheme, and specific reaction conditions can vary widely depending on the desired substituents.

This workflow represents a common synthetic strategy where a substituted 2-aminobenzaldehyde, ketone, or nitrile undergoes a condensation and cyclization reaction with a suitable nitrogen-containing reactant. The resulting dihydroquinazoline intermediate is then oxidized to afford the final quinazoline derivative, which is subsequently purified. Numerous synthetic methods exist, including metal-catalyzed reactions, microwave-assisted synthesis, and multi-component reactions.[2][3][4][5]

Conclusion

While quantitative solubility data for quinazoline-6-carbaldehyde remains to be published, this technical guide provides a robust framework for researchers and drug development professionals. The predicted solubility profile, based on the compound's structural features, offers a starting point for solvent selection. The detailed experimental protocols for the gravimetric and isothermal shake-flask methods empower researchers to determine precise solubility values in their laboratories. Furthermore, the generalized synthetic workflow for quinazoline derivatives provides valuable context for the broader chemical landscape of this important class of compounds. Accurate solubility data is a cornerstone of successful drug development, and the methodologies outlined herein will facilitate the generation of this critical information for quinazoline-6-carbaldehyde and its analogs.

References

- 1. cibtech.org [cibtech.org]

- 2. Quinazoline synthesis [organic-chemistry.org]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Physical Properties of Quinazoline-6-carbaldehyde Crystals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline-6-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C₉H₆N₂O. As a derivative of quinazoline, a scaffold of significant interest in medicinal chemistry, its physical properties are crucial for applications in drug design, materials science, and synthetic chemistry. The crystalline form of this compound dictates key parameters such as solubility, stability, and bioavailability, making a thorough understanding of its physical characteristics essential for research and development.

This technical guide provides a comprehensive overview of the known physical properties of Quinazoline-6-carbaldehyde crystals. It details experimental protocols for the characterization of this and similar crystalline organic molecules and presents the available data in a structured format. Due to the limited availability of public crystallographic data for this specific molecule, this guide also outlines the general procedures for such a determination.

General and Physicochemical Properties

Quinazoline-6-carbaldehyde is typically available as a white to off-white solid crystalline powder.[1] The fundamental identifiers and properties of the compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O | [2] |

| Molecular Weight | 158.16 g/mol | [2] |

| CAS Number | 439811-22-0 | [1] |

| Appearance | White Solid | [1] |

| Purity | >95% | [1] |

| Storage Conditions | 2-8 °C, protected from light and moisture | [1] |

Spectroscopic and Crystallographic Data

Spectroscopic Properties

| Technique | Expected Observations |

| ¹H NMR (Proton NMR) | Spectra in solvents like DMSO-d₆ and CDCl₃ would show characteristic shifts for the aldehyde proton (typically δ 9.8–10.2 ppm) and the aromatic protons on the quinazoline ring system.[2] |

| ¹³C NMR (Carbon NMR) | The carbon spectrum would reveal a peak for the carbonyl carbon of the aldehyde group (around 190 ppm) and distinct signals for the aromatic carbons of the quinazoline core. |

| IR (Infrared) Spectroscopy | A strong absorption band is expected near 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. Additional bands would be present for C-H and C=N stretching and aromatic ring vibrations.[3] |

| MS (Mass Spectrometry) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 158.16). |

Crystallographic Properties

As of the latest search, specific single-crystal X-ray diffraction data for Quinazoline-6-carbaldehyde, including its space group and unit cell dimensions, is not publicly available. The determination of these properties would require experimental analysis as detailed in Section 4.1.

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of crystalline organic compounds like Quinazoline-6-carbaldehyde.

Single-Crystal X-ray Diffraction

This technique provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and crystal packing.

Methodology:

-

Crystal Growth: High-quality single crystals of Quinazoline-6-carbaldehyde are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture).

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction patterns are recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry Quinazoline-6-carbaldehyde is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (0.5-1.0 °C) is indicative of high purity.

Solubility Analysis

Determining the solubility in various solvents is essential for applications in drug delivery and reaction chemistry.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, DMSO, acetone) is chosen.

-

Equilibrium Solubility Method: An excess amount of Quinazoline-6-carbaldehyde is added to a known volume of each solvent in a sealed vial. The vials are agitated at a constant temperature until equilibrium is reached.

-

Quantification: The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. This process can be repeated at different temperatures to determine the temperature dependence of solubility.

Caption: Logical Flow for Solubility Determination.

Spectroscopic Analysis Protocols

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: 5-10 mg of Quinazoline-6-carbaldehyde is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the spectrum is acquired using standard pulse sequences.

-

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: A small amount of the crystalline sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed as a thin film on a salt plate, or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Signaling Pathways and Biological Context

Quinazoline derivatives are known to interact with a wide range of biological targets. The specific signaling pathways involving Quinazoline-6-carbaldehyde would depend on its downstream applications and any further chemical modifications. As a versatile chemical intermediate, it can be used to synthesize more complex molecules with potential activities such as kinase inhibition or receptor antagonism. Further biological studies would be required to elucidate its specific interactions.

Conclusion

This guide has summarized the available physical property data for Quinazoline-6-carbaldehyde crystals and provided detailed, standardized protocols for their experimental determination. While specific crystallographic data is currently limited in the public domain, the methodologies outlined here provide a clear framework for the comprehensive characterization of this and other related crystalline materials. Such characterization is indispensable for the advancement of research and development in fields that utilize this important chemical scaffold.

References

Quinazoline-6-carbaldehyde CAS number and supplier information

CAS Number: 439811-22-0

This technical guide provides an in-depth overview of Quinazoline-6-carbaldehyde, a heterocyclic aromatic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for Quinazoline-6-carbaldehyde, this document also includes representative information and protocols from closely related quinazoline derivatives to serve as a practical reference.

Chemical and Physical Properties

Quinazoline-6-carbaldehyde belongs to the quinazoline family, a class of compounds known for their broad range of biological activities.[1][2] The core structure consists of a benzene ring fused to a pyrimidine ring. The aldehyde group at the 6-position offers a reactive site for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.[3]

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O | General Chemical Knowledge |

| Molecular Weight | 158.16 g/mol | General Chemical Knowledge |

| Appearance | Likely a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred from related compounds |

Supplier Information

Quinazoline-6-carbaldehyde is available from various chemical suppliers catering to the research and development sector.

| Supplier | Website | Notes |

| BLD Pharm | bldpharm.com | Availability and pricing may vary. |

| ChemicalBook | chemicalbook.com | Lists multiple suppliers in China. |

Synthesis of Quinazoline Derivatives: A General Overview

Below is a generalized workflow for the synthesis of quinazoline derivatives, which could be conceptually applied for the synthesis of Quinazoline-6-carbaldehyde or its precursors.

Experimental Protocols (Representative Examples)

The following protocols are generalized from methods used for the synthesis and biological evaluation of various quinazoline derivatives and should be adapted and optimized for Quinazoline-6-carbaldehyde.

Representative Synthesis of a Quinazoline Derivative (Microwave-Assisted)

This protocol is a representative example of a one-pot, three-component synthesis of a quinazoline derivative.[5]

Materials:

-

Substituted 2-aminobenzophenone

-

Aromatic aldehyde

-

Ammonium acetate

-

Ethanol (optional, for solvent-based reactions)

Procedure:

-

In a microwave-safe vessel, combine the 2-aminobenzophenone (1 mmol), aromatic aldehyde (1 mmol), and ammonium acetate (1.5 mmol).

-

If performing a solvent-based reaction, add a minimal amount of ethanol. For solvent-free conditions, proceed without a solvent.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable temperature (e.g., 100-150°C) for a specified time (e.g., 10-30 minutes).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines, a frequent application for novel quinazoline derivatives.[7]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Test compound (Quinazoline-6-carbaldehyde) dissolved in DMSO

Procedure:

-

Culture the cancer cells in complete growth medium in a humidified incubator at 37°C with 5% CO₂.

-

Harvest the cells using trypsin-EDTA and perform a cell count.

-

Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the growth medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Biological Activities of Quinazoline Derivatives

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[8][9][10] While specific biological data for Quinazoline-6-carbaldehyde is scarce in the public domain, the broader class of quinazolines has been extensively studied for various therapeutic applications.

Table of Reported Biological Activities for Quinazoline Derivatives:

| Biological Activity | Therapeutic Area | References |

| Anticancer | Oncology | [7][11][12][13] |

| Anti-inflammatory | Inflammation | [1] |

| Antimicrobial | Infectious Diseases | [14] |

| Antiviral | Infectious Diseases | [4] |

| Antihypertensive | Cardiovascular | [6] |

| Anticonvulsant | Neurology | [1] |

The biological activity of a specific quinazoline derivative is highly dependent on the nature and position of its substituents. The aldehyde group at the 6-position of Quinazoline-6-carbaldehyde provides a handle for the synthesis of a diverse library of compounds for screening and development.[4]

Signaling Pathways and Mechanisms of Action (General for Quinazoline Derivatives)

Many biologically active quinazoline derivatives exert their effects by interacting with specific molecular targets, often within cellular signaling pathways. A prominent example is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

Below is a simplified representation of a generic kinase inhibition pathway, a common mechanism of action for many anticancer quinazoline-based drugs.

Conclusion

Quinazoline-6-carbaldehyde is a valuable chemical intermediate for the synthesis of novel compounds with potential therapeutic applications. While specific biological data for this compound is limited, the rich chemistry and diverse biological activities of the broader quinazoline class make it an attractive scaffold for further investigation. The experimental protocols and general information provided in this guide serve as a starting point for researchers interested in exploring the potential of Quinazoline-6-carbaldehyde and its derivatives in drug discovery and development.

References

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. nbinno.com [nbinno.com]

- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]

- 7. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. veterinaria.org [veterinaria.org]

Initial Biological Screening of Quinazoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of quinazoline derivatives, a prominent class of heterocyclic compounds with significant therapeutic potential. Quinazoline and its derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] This document outlines the key biological activities investigated, presents quantitative data from various studies, details common experimental protocols, and visualizes relevant signaling pathways and workflows. While specific data for Quinazoline-6-carbaldehyde is not extensively available in the public domain, this guide focuses on the broader class of quinazoline derivatives to provide a foundational understanding of their biological evaluation.

Anticancer Activity

Quinazoline derivatives have been extensively investigated for their anticancer properties.[1][6][7][8] Many of these compounds exert their cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[6][9][10]

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various quinazoline derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Cytotoxicity (IC50 in µM) of Quinazoline Derivatives against various Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Quinazoline Schiff base 1 | MCF-7 (Breast) | 6.246 | [9] |

| Quinazoline Schiff base 2 | MCF-7 (Breast) | 5.910 | [9] |

| Quinazolinone-1,2,3-triazole (4-Isopropyl) | MCF-7 (Breast) | 10.16 | [9] |

| Quinazolinone-1,2,3-triazole (2-Bromo) | MCF-7 (Breast) | 11.23 | [9] |

| Quinazoline-sulfonamide 4d | MCF-7 (Breast) | 2.5 | [9] |

| Quinazoline-sulfonamide 4f | MCF-7 (Breast) | 5 | [9] |

| Compound 18 | MGC-803 (Gastric) | 0.85 | [7] |

| Compound 6 | MGC-803 (Gastric) | 6.23 | [7] |

| Quinazoline-oxymethyltriazole 8a | HCT-116 (Colon) | 5.33 (72h) | [11] |

| Quinazoline-oxymethyltriazole 8f | HCT-116 (Colon) | 10.72 (48h) | [11] |

| LU1501 | SK-BR-3 (Breast) | 10.16 | [12] |

| LU1501 | HCC1806 (Breast) | 10.66 | [12] |

Experimental Protocols for Cytotoxicity Assays

Standardized in vitro assays are crucial for determining the cytotoxic potential of novel quinazoline compounds.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the quinazoline derivatives and incubate for 48-72 hours.[9]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total cellular protein, which correlates with the cell number.[9]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[9]

-

Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[9]

-

Staining: Wash the plates with water and stain with SRB solution for 30 minutes.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Add a Tris-base solution to solubilize the bound dye.[9]

-

Absorbance Measurement: Measure the absorbance at 510 nm.

-

Data Analysis: Calculate cell viability and IC50 values as in the MTT assay.

Signaling Pathway

A significant number of quinazoline derivatives function as inhibitors of EGFR tyrosine kinase, a key player in cancer development.

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Antimicrobial Activity

Quinazoline derivatives have also demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[3][5][13][14]

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of various quinazoline derivatives, often presented as the zone of inhibition or Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of Quinazoline Derivatives

| Compound/Derivative | Microorganism | Activity | Reference |

| Quinazolinone A-1 | S. aureus | Very Good | [13] |

| Quinazolinone A-1 | E. coli | Good | [13] |

| Quinazolinone A-2 | E. coli | Excellent | [13] |

| Quinazolinone A-2 | C. albicans | Very Good | [13] |

| Quinazolinone A-3 | A. niger | Excellent | [13] |

| Quinazolinone A-4 | P. aeruginosa | Excellent | [13] |

| Quinazoline derivative 26a-c | E. coli | MIC < 0.25 µg/ml | [14] |

| Quinazoline derivative 26a-c | S. aureus | MIC 0.25-1.0 µg/ml | [14] |

Experimental Protocol for Antimicrobial Screening

Principle: This method is widely used to assess the antimicrobial activity of chemical compounds. A clear zone of inhibition around the well indicates the antimicrobial potency of the test compound.

Protocol:

-

Media Preparation: Prepare and sterilize nutrient agar plates.

-

Inoculation: Spread a standardized inoculum of the test microorganism onto the agar surface.

-

Well Preparation: Create wells of a specific diameter in the agar plate using a sterile cork borer.

-

Compound Application: Add a defined concentration of the quinazoline derivative solution into each well.

-

Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well in millimeters.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial in vitro biological screening of novel chemical compounds like quinazoline derivatives.

Caption: General workflow for initial biological screening of quinazoline derivatives.

Conclusion